Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide
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Overview
Description
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is a complex organic compound known for its unique molecular structure and versatility in various scientific fields. It is primarily utilized in advanced chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide involves multiple steps:
Formation of Pyrrole Ring: This is often achieved through Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react under acidic conditions.
Attachment of Octahydropyrano[3,2-B]Pyrrol Group: Achieved through a sequence of nucleophilic substitutions and cyclization reactions.
Industrial Production Methods
Large-scale production involves optimizing reaction conditions to ensure high yields and purity:
Catalysis: Employing catalytic systems to streamline reactions.
Continuous Flow Chemistry: For high-throughput synthesis, reducing reaction times and improving safety.
Purification: Utilizing chromatography and crystallization techniques to achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reacts with hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like bromine for electrophilic substitution.
Major Products Formed from These Reactions
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Corresponding alcohols and amines.
Substitution Products: Alkylated and halogenated derivatives.
Scientific Research Applications
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide is significant in:
Chemistry: Studied for its unique reactivity and as an intermediate in the synthesis of complex molecules.
Biology: Evaluated for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Used in material science for developing novel polymers and materials with specialized properties.
Mechanism of Action
Molecular Targets and Pathways Involved
Enzyme Inhibition: Binds to active sites of specific enzymes, modulating their activity.
Signal Transduction Pathways: Interacts with signaling proteins, affecting cellular communication and responses.
Comparison with Similar Compounds
Uniqueness
Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide stands out due to its structural complexity and multifaceted reactivity.
Similar Compounds
N-(3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl-1H-Pyrrole-2-Carboxamide
1-Methyl-N-(2H-Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide
N-Methyl-Octahydro-Pyrano[3,2-B]Pyrrole-2-Carboxamide
There you have it—a detailed dive into the fascinating compound this compound!
Properties
IUPAC Name |
N-[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-6-2-5-11(16)13(17)15-10-8-14-9-4-3-7-18-12(9)10/h2,5-6,9-10,12,14H,3-4,7-8H2,1H3,(H,15,17)/t9-,10+,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDWUJXJVVHCJS-SCVCMEIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CNC3C2OCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N[C@H]2CN[C@H]3[C@@H]2OCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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